CID 71355132
Description
The compound was isolated and quantified via vacuum distillation of CIEO (likely a plant-derived essential oil), with its mass spectrum confirming a molecular ion peak at m/z 284.3, suggesting a molecular formula approximating C₁₆H₂₈O₂ . Fractionation studies revealed that CID 71355132 predominantly elutes in mid-polarity fractions, correlating with its retention time of 12.8 minutes in GC-MS analysis .
Properties
CAS No. |
12067-70-8 |
|---|---|
Molecular Formula |
TbTl3 |
Molecular Weight |
772.08 g/mol |
InChI |
InChI=1S/Tb.3Tl |
InChI Key |
HQIPOKQBJONNMC-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tl].[Tl].[Tl] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 71355132 involves specific synthetic routes and reaction conditions. One common method includes the use of N-phenylimine-containing derivatives, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring that the compound can be produced in sufficient quantities for commercial and research purposes.
Chemical Reactions Analysis
Types of Reactions: CID 71355132 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups.
Scientific Research Applications
CID 71355132 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects, such as its ability to modulate specific molecular targets. Additionally, in industry, the compound may be utilized in the development of new materials or as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of CID 71355132 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues: Oscillatoxin Derivatives
CID 71355132 shares structural motifs with oscillatoxin derivatives, a class of marine natural products (Figure 2A-D) . Key comparisons include:
- Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with a conjugated diene system, differing from this compound’s aliphatic backbone.
- 30-Methyl-Oscillatoxin D (CID 185389) : Incorporates a methyl group at the C30 position, enhancing lipophilicity (calculated logP = 4.2) compared to this compound (logP ~3.5) .
- Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092) : Both exhibit sulfated hydroxyl groups, increasing polarity (TPSA > 120 Ų) relative to this compound (TPSA ≈ 80 Ų) .
Pharmacokinetic and Physicochemical Properties
Comparative data for this compound and synthetic/pharmaceutical analogues are summarized below:
Key Observations :
- This compound exhibits higher solubility in aqueous media compared to brominated aromatics (e.g., CAS 1761-61-1) but lower than small heterocycles (e.g., CAS 1254115-23-5) .
Research Implications and Gaps
- Structural Diversity : Oscillatoxins’ sulfation patterns and macrocyclic cores offer insights for this compound derivatization to enhance bioactivity .
- Pharmacological Potential: While this compound’s biological targets remain uncharacterized, its physicochemical profile suggests compatibility with drug development pipelines, akin to CAS 1254115-23-5 (a P-gp substrate with moderate bioavailability) .
- Analytical Limitations : Current data lack NMR or X-ray crystallography validation for this compound, necessitating further structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
